molecular formula C11H5F17O2 B105885 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanoic acid CAS No. 34598-33-9

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanoic acid

Cat. No. B105885
CAS RN: 34598-33-9
M. Wt: 492.13 g/mol
InChI Key: JZRCRCFPVAXHHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the synthesis of heptadecafluoroundecanoic acid is not explicitly described in the provided papers, the process of tagging fatty acids with isotopes, as mentioned in the first paper, suggests that similar synthetic methods could be applied to the production of fluorinated fatty acids. The beta-methyl[1-11C]heptadecanoic acid synthesis involves the insertion of a radioactive isotope and a methyl group to modify the fatty acid's properties for medical imaging purposes .

Molecular Structure Analysis

The molecular structure of heptadecafluoroundecanoic acid would be characterized by a long carbon chain with fluorine atoms replacing hydrogen atoms. This structure is somewhat analogous to the perdeuterated hexadecanoic acid described in the second paper, where deuterium atoms replace hydrogen atoms in the lipid chain . The presence of multiple fluorine atoms would likely influence the compound's conformation and interactions with other molecules due to the high electronegativity and size of the fluorine atoms.

Chemical Reactions Analysis

The chemical reactivity of heptadecafluoroundecanoic acid would be influenced by the strong carbon-fluorine bonds, which are among the strongest in organic chemistry. This could result in a high chemical stability under normal conditions. The papers do not provide specific reactions for heptadecafluoroundecanoic acid, but the study of beta-methyl[1-11C]heptadecanoic acid indicates that the modified fatty acid can be used as a tracer in biological systems, suggesting that it may participate in metabolic pathways without undergoing rapid degradation .

Physical and Chemical Properties Analysis

The physical and chemical properties of heptadecafluoroundecanoic acid would be unique due to the high fluorine content. The compound would likely exhibit high thermal and chemical stability, low surface energy, and possibly unique optical properties due to the fluorine atoms. The second paper's analysis of perdeuterated hexadecanoic acid using calorimetric and mass spectrometry tests, as well as Raman spectroscopy, provides a methodology that could be applied to study the physical properties of heptadecafluoroundecanoic acid .

Scientific Research Applications

Catalytic Potential in Organic Reactions

The research by Armstrong, Bhonoah, and White (2009) discusses the synthesis and catalytic potential of 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid 11 in aldol reactions, highlighting its enhanced selectivity compared to its monocyclic analogue. This study suggests a potential application of similar fluorinated carboxylic acids in catalyzing organic reactions, particularly in achieving improved enantioselectivity (Armstrong, Bhonoah, & White, 2009).

Environmental Impact and Biotransformation

Zhao et al. (2013) investigated the biotransformation of 6:2 fluorotelomer alcohol (FTOH) in river sediment, a related compound to heptadecafluoroundecanoic acid. This study highlights the environmental persistence and transformation products of such fluorinated compounds, providing insights into their environmental impact and potential remediation strategies (Zhao et al., 2013).

Application in Polymer Synthesis

The study by Mineo et al. (2012) on poly(ionic liquid)s incorporating heptadecafluoroundecanoate anions demonstrated their unique CO2 sorption properties. This research suggests the potential of heptadecafluoroundecanoic acid derivatives in developing materials with specific gas sorption capabilities, useful in applications like gas separation and storage (Mineo, Livoti, Schiavo, & Cardiano, 2012).

Fluorous Mitsunobu Reaction

Markowicz and Dembinski (2002) discussed the use of a fluorinated compound, closely related to heptadecafluoroundecanoic acid, in the fluorous Mitsunobu reaction. This reaction is significant for its chromatography-free isolation protocol, indicating the utility of fluorinated compounds in simplifying purification processes in organic synthesis (Markowicz & Dembinski, 2002).

properties

IUPAC Name

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F17O2/c12-4(13,2-1-3(29)30)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h1-2H2,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRCRCFPVAXHHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F17O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188165
Record name 8:3 Fluorotelomer carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanoic acid

CAS RN

34598-33-9
Record name 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanoic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8:3 Fluorotelomer carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoic acid
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Synthesis routes and methods

Procedure details

A suspension with the desired amount of nanocrystalline cellulose (2 grams in 100 grains methanol; 2 wt %) was solvent exchanged to acetone and then to dry toluene by several successive centrifugations and redispersions. Sonication was performed after each solvent exchange step. The suspension was transferred to a 3-neck round bottom flask and an excess of 2H,2H,3H,3H-perfluoroundecanoic acid (available from SynQuest Laboratories) was added to the stirring suspension followed by a catalytic amount of p-toluenesulfonic acid. The surface modification of the cellulose nanostructures were conducted at 105° C. for up to 24 hours. Following surface treatment, the material was purified and dried as in Example 1.
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cellulose
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2 g
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cellulose
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
R Petrilli, YA Martins, RFV Lopez - FarmaJournal, 2019 - search.proquest.com
Dendrimeric liquid crystals (DLC) combine the properties of dendrimer scaffold and liquid crystalline state. The purpose of this work was to investigate the potential of DLC formed using …
Number of citations: 0 search.proquest.com
R Rashmi, H Hasheminejad, S Herziger… - Macromolecular …, 2022 - Wiley Online Library
The rational design of perfluorinated amphiphiles to control the supramolecular aggregation in an aqueous medium is still a key challenge for the engineering of supramolecular …
Number of citations: 7 onlinelibrary.wiley.com
A Garcia‐Bernabé, M Krämer, B Olàh… - … –A European Journal, 2004 - Wiley Online Library
Perfect dendrimers that contain perfluorinated shells have recently attracted attention because they have been shown to encapsulate polar molecules in supercritical CO 2 and …
M Nicolas, F Guittard, S Géribaldi - Langmuir, 2006 - ACS Publications
With a view to developing repellent materials combining both low surface energy and rough structure, original semi-fluorinated polythiophenes have been chemically and …
Number of citations: 74 pubs.acs.org
M Hagimori, EE Mendoza-Ortega… - Beilstein Archives, 2020 - beilstein-journals.org
Ligand-targeted microbubbles are focusing interest for molecular imaging and delivery 2 of chemotherapeutics. Novel lipid-peptide conjugates (lipopeptides) that feature 3 alternating …
Number of citations: 6 www.beilstein-journals.org
A Zenerino, S Amigoni, ET de Givenchy, D Josse… - Polymer, 2013 - Elsevier
This work presents the elaboration of nanoparticle networks from HASE (hydrophobically alkali-soluble emulsion) thickeners grafted with silica nanoparticles. Three HASE were realized …
Number of citations: 12 www.sciencedirect.com
EM Sanchez-Fernandez, MI García-Moreno… - European Journal of …, 2019 - Elsevier
Immunomodulatory glycolipids, among which α-galactosylceramide (KRN7000) is an iconic example, have shown strong therapeutic potential in a variety of conditions ranging from …
Number of citations: 22 www.sciencedirect.com
T Darmanin, M Nicolas, F Guittard - Langmuir, 2008 - ACS Publications
The electrochemical deposition of organic materials is a convenient and straightforward method that affords rough films in mild conditions. The presence of fluorinated chains covalently …
Number of citations: 57 pubs.acs.org
M Hagimori, EE Mendoza-Ortega… - Beilstein Journal of …, 2021 - beilstein-journals.org
Ligand-targeted microbubbles are focusing interest for molecular imaging and delivery of chemotherapeutics. Lipid–peptide conjugates (lipopeptides) that feature alternating serine–…
Number of citations: 3 www.beilstein-journals.org
C Mortier, R Bourd, G Godeau, F Guittard… - Pure and Applied …, 2017 - degruyter.com
Vegetal and animal reigns offer many examples of surfaces with surprising and interesting wetting properties. As example, springtails present superoleophobic properties allowing to …
Number of citations: 2 www.degruyter.com

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